Molecular Weight and Complexity Differentiate from the Simplest Amine-Deficient Analog
The target compound (MW 340.49) is substantially larger and more complex than 2-(benzylthio)acetamide (MW 181.25), which lacks the N-((1-phenylpyrrolidin-2-yl)methyl) group. This difference in molecular size and the presence of an additional aromatic ring and a basic tertiary amine directly influence critical drug-like properties such as lipophilicity (cLogP) and polar surface area, although specific experimental values are not publicly available for the target compound . For procurement, this means the target compound offers a distinct vector for fragment growth or lead optimization that is not accessible with the simpler analog.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 340.49 |
| Comparator Or Baseline | 2-(Benzylthio)acetamide: 181.25 |
| Quantified Difference | 159.24 (87.9% larger) |
| Conditions | Calculated from molecular formula; no experimental assay context |
Why This Matters
The significant molecular weight difference translates to a distinct chemical space, which is crucial for medicinal chemists seeking to explore structure-activity relationships (SAR) beyond simple acetamide scaffolds.
